Piflutixol
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Overview
Description
Piflutixol, also known as this compound, is an antipsychotic agent primarily used in research settings. It is a member of the thioxanthene class of antipsychotic drugs and is known for its efficacy in treating various psychiatric disorders. The compound has the chemical formula C24H25F4NOS and a molecular weight of 451.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piflutixol involves several steps, starting with the preparation of the thioxanthene core. The key steps include:
Formation of the Thioxanthene Core: This involves the reaction of a suitable fluorinated benzene derivative with sulfur to form the thioxanthene structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the thioxanthene core with the piperidine ring under specific reaction conditions, typically involving a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The crude product is purified using techniques like recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Piflutixol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further research and development .
Scientific Research Applications
Piflutixol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the reactivity of thioxanthene derivatives.
Biology: Employed in research on neurotransmitter pathways and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Used in the development of new antipsychotic drugs and related compounds
Mechanism of Action
Piflutixol exerts its effects by acting as an antagonist at dopamine receptors, particularly the D2 receptor. This antagonistic action helps in modulating the levels of dopamine in the brain, thereby alleviating symptoms of psychiatric disorders. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Flupentixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A thioxanthene compound used in the treatment of schizophrenia.
Zuclopenthixol: Known for its efficacy in managing acute psychosis
Uniqueness
Piflutixol is unique due to its specific fluorinated structure, which enhances its binding affinity to dopamine receptors. This structural uniqueness contributes to its potent antipsychotic effects and distinguishes it from other thioxanthene derivatives .
Properties
CAS No. |
54341-02-5 |
---|---|
Molecular Formula |
C24H25F4NOS |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[1-[3-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C24H25F4NOS/c25-18-4-5-20-19(2-1-10-29-11-7-16(8-12-29)9-13-30)21-14-17(24(26,27)28)3-6-22(21)31-23(20)15-18/h2-6,14-16,30H,1,7-13H2 |
InChI Key |
CCUOZZURYIZOKX-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1CCO)CC/C=C/2\C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
SMILES |
C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
54341-02-5 | |
Synonyms |
6-fluoro-9-(3-(4-(2-hydroxyethyl)piperidino) propylidene)-2-trifluoromethyl-thioxanthene piflutixol piflutixol monohydrochloride piflutixol, (Z)-isome |
Origin of Product |
United States |
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